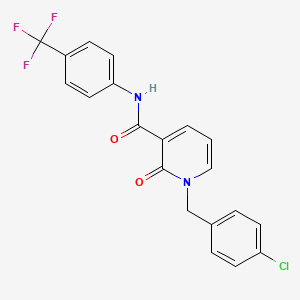

1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

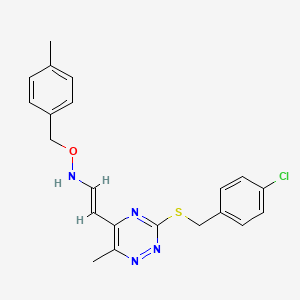

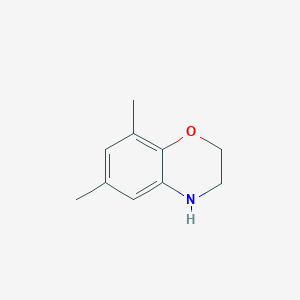

This compound, also known as 1-(((3r,5r,7r)-adamantan-1-yl)methyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has a CAS Number of 1430845-70-7 . It has a molecular weight of 356.32 and its InChI Code is 1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-23-24(14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3 .

Molecular Structure Analysis

The molecular formula of this compound is C21H33BN2O2 . It contains an adamantan-1-ylmethyl group, a 5-methyl group, and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group attached to a 1H-pyrazole ring .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

The chemistry of pyrazoles, such as 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, plays a crucial role in the synthesis of heterocyclic compounds. These compounds serve as a building block for creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of such pyrazoles allows for mild reaction conditions, enabling the generation of various cynomethylene dyes and versatile heterocyclic compounds from an array of precursors, showcasing its significance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Biological and Pharmaceutical Applications

Pyrazoles demonstrate a broad spectrum of biological and pharmaceutical activities, making them core structures in numerous bioactive compounds. Notably, the development of novel pyrazole derivatives, such as the specified molecule, under microwave conditions, has led to compounds exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties. These findings underscore the vast potential of pyrazole derivatives in agrochemical and pharmaceutical industries, highlighting the need for continued exploration and synthesis of novel pyrazole-based compounds for diverse therapeutic applications (Sheetal et al., 2018).

Neurodegenerative Disease Treatment

Adamantane derivatives, including those related to the queried molecule, have shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The pharmacological profile of adamantane-based scaffolds, such as amantadine and memantine, has been extensively studied, revealing their effectiveness against dementia and other neurodegenerative conditions. The exploration of 1-fluoro- and 1-phosphonic acid adamantane derivatives suggests that these compounds may offer superior pharmacological benefits over established treatments, indicating promising avenues for future research in neurodegenerative disease therapy (Dembitsky et al., 2020).

Organophosphorus Chemistry

The molecule , with its complex structure involving a pyrazole ring, contributes to the field of organophosphorus chemistry. Organophosphorus azoles, including pyrazoles, are studied for their stereochemical structures using techniques like multinuclear NMR spectroscopy. These studies are pivotal for understanding the properties and applications of organophosphorus compounds in various domains, including pharmaceuticals and materials science, providing insights into their stereochemistry and potential for innovation in organophosphorus compound synthesis (Larina, 2023).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and others related to handling and disposal .

properties

IUPAC Name |

1-(1-adamantylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-23-24(14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIJJGBXXBCFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC34CC5CC(C3)CC(C5)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)

![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)

![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)